N'-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide
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Overview
Description
N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of both ethoxy and hydroxy functional groups attached to a benzylidene moiety, which is further linked to a hydroxybenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive functional groups.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide exerts its effects is primarily through its ability to interact with biological molecules. The hydroxy and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s molecular targets may include enzymes and receptors involved in oxidative stress and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-ethoxy-4-hydroxybenzylidene)nicotinohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)pyrazinecarbohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)tetradecanohydrazide
Uniqueness
N’-(3-ethoxy-4-hydroxybenzylidene)-2-hydroxybenzohydrazide is unique due to the presence of both ethoxy and hydroxy groups on the benzylidene moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.
Properties
CAS No. |
101280-82-4 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-15-9-11(7-8-14(15)20)10-17-18-16(21)12-5-3-4-6-13(12)19/h3-10,19-20H,2H2,1H3,(H,18,21)/b17-10+ |
InChI Key |
XHMLYTQNUVOFLO-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
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